molecular formula C12H23NO4 B13923304 Tert-butyl trans-2,3-bis(hydroxymethyl)piperidine-1-carboxylate

Tert-butyl trans-2,3-bis(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B13923304
M. Wt: 245.32 g/mol
InChI Key: JJKVTJLPHAHKCJ-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl 2,3-bis(hydroxymethyl)-1-piperidinecarboxylate is a chemical compound with a complex structure that includes a piperidine ring substituted with hydroxymethyl groups and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl 2,3-bis(hydroxymethyl)-1-piperidinecarboxylate typically involves multi-step organic synthesis. One common approach is the protection of the piperidine nitrogen, followed by the introduction of hydroxymethyl groups at the 2 and 3 positions. The final step involves esterification with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl 2,3-bis(hydroxymethyl)-1-piperidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1,1-Dimethylethyl 2,3-bis(hydroxymethyl)-1-piperidinecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl 2,3-bis(hydroxymethyl)-1-piperidinecarboxylate involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active piperidine derivative, which can interact with various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(hydroxymethyl)pyridine: Similar in having hydroxymethyl groups but differs in the ring structure.

    Pinacol Boronic Esters: Similar in having hydroxymethyl groups but differs in the functional groups attached to the ring.

Uniqueness

1,1-Dimethylethyl 2,3-bis(hydroxymethyl)-1-piperidinecarboxylate is unique due to its combination of a piperidine ring with hydroxymethyl and tert-butyl ester groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

tert-butyl 2,3-bis(hydroxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H23NO4/c1-12(2,3)17-11(16)13-6-4-5-9(7-14)10(13)8-15/h9-10,14-15H,4-8H2,1-3H3

InChI Key

JJKVTJLPHAHKCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1CO)CO

Origin of Product

United States

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